n-(3-(3-Cyanopropoxy)phenyl)propionamide
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Overview
Description
n-(3-(3-Cyanopropoxy)phenyl)propionamide: is a chemical compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol . This compound is primarily used for research purposes and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-(3-Cyanopropoxy)phenyl)propionamide typically involves the reaction of 3-(3-cyanopropoxy)aniline with propionyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: n-(3-(3-Cyanopropoxy)phenyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or nitrile groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amides or nitriles.
Scientific Research Applications
n-(3-(3-Cyanopropoxy)phenyl)propionamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although not yet approved for medical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-(3-(3-Cyanopropoxy)phenyl)propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways and metabolic processes .
Comparison with Similar Compounds
N-Phenylpropionamide: A simpler analog with similar structural features but lacking the cyanopropoxy group.
Phenylpropionamide Derivatives: Various derivatives with different substituents on the phenyl ring or amide group.
Uniqueness: n-(3-(3-Cyanopropoxy)phenyl)propionamide is unique due to the presence of the cyanopropoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H16N2O2 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
N-[3-(3-cyanopropoxy)phenyl]propanamide |
InChI |
InChI=1S/C13H16N2O2/c1-2-13(16)15-11-6-5-7-12(10-11)17-9-4-3-8-14/h5-7,10H,2-4,9H2,1H3,(H,15,16) |
InChI Key |
GXRPUDWHFZJMKA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)OCCCC#N |
Origin of Product |
United States |
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